molecular formula C9H13N3O B7839941 2-(Piperidin-4-yloxy)pyrazine

2-(Piperidin-4-yloxy)pyrazine

Cat. No. B7839941
M. Wt: 179.22 g/mol
InChI Key: KFNFTHXHLCBICA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperidin-4-yloxy)pyrazine is a chemical compound used in the preparation of 3-Imidazolylindoles as MDM2 and MDM4 inhibitors . It has a molecular formula of C9H13N3O .


Synthesis Analysis

The synthesis of 2-(Piperidin-4-yloxy)pyrazine involves complex chemical reactions. For instance, it has been used in the preparation of 3-Imidazolylindoles . More detailed information about its synthesis can be found in related scientific literature .


Molecular Structure Analysis

The molecular structure of 2-(Piperidin-4-yloxy)pyrazine consists of a pyrazine ring attached to a piperidine ring via an oxygen atom . The exact mass of the molecule is 179.105862047 g/mol .


Chemical Reactions Analysis

2-(Piperidin-4-yloxy)pyrazine is involved in the preparation of 3-Imidazolylindoles as MDM2 and MDM4 inhibitors . Further details about its chemical reactions can be found in related scientific literature .


Physical And Chemical Properties Analysis

2-(Piperidin-4-yloxy)pyrazine has a molecular weight of 179.22 g/mol . It has one hydrogen bond donor, four hydrogen bond acceptors, and two rotatable bonds . Its topological polar surface area is 47 Ų .

Scientific Research Applications

Therapeutic Applications and Biological Activities

Pyrazine Derivatives in Medicinal Chemistry : The pyrazine ring, as found in 2-(Piperidin-4-yloxy)pyrazine, plays a crucial role in medicinal chemistry. Pyrazine derivatives, when combined with other scaffolds like pyrrole, pyrazole, and piperidine, exhibit a wide range of biological activities. They form the backbone of many clinically used drugs, underlining their significance in drug design. The therapeutic applications of these derivatives have been explored extensively over the past decade (Miniyar et al., 2013).

Heterocyclic Compounds in Pharmaceuticals : Heterocyclic compounds, including pyrazines, are pivotal in the pharmaceutical industry. They serve as structural components in various pharmaceuticals and agrochemicals due to their high biological activities. Pyrazines, in particular, are utilized in flavors, fragrances, and as pharmaceutical intermediates. Their incorporation in drugs, especially as raw materials for anti-tuberculosis drugs like pyrazinamide, underscores their importance (Higasio & Shoji, 2001).

Chemical Synthesis and Characterization

Synthesis of Pyrazoline Derivatives : Pyrazolines, including those with a piperidin-4-yloxy moiety, are synthesized for their potential applications in treating various diseases. Their anticholinesterase effects highlight their relevance in addressing neurodegenerative disorders. In vitro and in silico evaluations demonstrate the effectiveness of these derivatives, with certain piperidine derivatives showing more efficacy (Altıntop, 2020).

Characterization and Applications in Material Science : The intercalation of heterocyclic amines like pyrazine and piperidine into materials like α-titanium hydrogenphosphate has been studied for its structural and calorimetric properties. These interactions are essential for understanding the material characteristics and their potential applications in various fields (Nunes & Airoldi, 2000).

Biological Activities and Pharmacological Effects

Analgesic and Anti-inflammatory Activities : New pyrazole derivatives, synthesized from β-hydroxy enones and hydrazines using piperidine, have shown promising analgesic and anti-inflammatory activities. These compounds, when compared to standard drugs, exhibit moderate to significant activities, indicating their potential as therapeutic agents (Priyadarsini, Madhavarao, & Chowdary, 2020).

Antimicrobial and Antitubercular Activities : Compounds containing the pyrazine moiety have been synthesized and evaluated for their antimicrobial activities. Certain derivatives have shown significant activity against various bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents. Additionally, novel pyrazine-based compounds have been synthesized and tested for their anti-tubercular activity against Mycobacterium tuberculosis, with some showing significant inhibitory concentrations (Kandile & Zaky, 2015; Srinivasarao et al., 2020).

Diverse Pharmacological Activities : Pyrazine and piperidine-containing molecules have been synthesized and found to possess a wide range of pharmacological activities. These include antitumor, anticonvulsant, antidepressant, analgesic, antimicrobial, anti-tubercular, and anti-diabetic activities, among others. The diversity of biological activities associated with these compounds underscores their potential in pharmaceutical applications and drug development (Asif, 2015).

Safety and Hazards

When handling 2-(Piperidin-4-yloxy)pyrazine, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment . It should be handled in a well-ventilated place .

properties

IUPAC Name

2-piperidin-4-yloxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-3-10-4-2-8(1)13-9-7-11-5-6-12-9/h5-8,10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNFTHXHLCBICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-4-yloxy)pyrazine

CAS RN

615576-64-2
Record name 2-(piperidin-4-yloxy)pyrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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